molecular formula C19H22FN3O2 B15289291 Azaperone N-Oxide CAS No. 66065-28-9

Azaperone N-Oxide

Cat. No.: B15289291
CAS No.: 66065-28-9
M. Wt: 343.4 g/mol
InChI Key: LXVWCYCQAMQKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaperone N-Oxide is a derivative of azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug. Azaperone is primarily used as a tranquilizer in veterinary medicine, particularly for pigs and elephants . This compound retains many of the pharmacological properties of azaperone but has distinct chemical characteristics due to the presence of the N-oxide functional group.

Preparation Methods

The synthesis of Azaperone N-Oxide typically involves the oxidation of azaperone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Azaperone N-Oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, m-CPBA, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Azaperone N-Oxide exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine antagonist, blocking the action of dopamine in the brain. This leads to its sedative and tranquilizing effects . The N-oxide functional group may also influence its binding affinity and selectivity for different receptor subtypes .

Comparison with Similar Compounds

Azaperone N-Oxide is similar to other N-oxide derivatives of neuroleptic drugs, such as haloperidol N-oxide and fluanisone N-oxide. it is unique in its specific pharmacological profile and its use in veterinary medicine . Other similar compounds include:

This compound stands out due to its specific application in tranquilizing large animals like elephants and its unique chemical properties .

Properties

CAS No.

66065-28-9

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one

InChI

InChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2

InChI Key

LXVWCYCQAMQKDH-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Origin of Product

United States

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